Methyl-D-erythritol Phosphate Disodium Salt
Description
Methyl-D-erythritol Phosphate Disodium Salt (MEP-DS; CAS# 270928-69-3) is a critical intermediate in the methylerythritol phosphate (MEP) pathway, a metabolic route responsible for isoprenoid biosynthesis in bacteria, algae, and plant plastids. This pathway produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), precursors for terpenoids, carotenoids, and sterols. MEP-DS is widely utilized in biochemical research to study enzyme kinetics, pathway regulation, and antimicrobial targeting due to its role in microbial isoprenoid synthesis .
Properties
CAS No. |
270928-69-3 |
|---|---|
Molecular Formula |
C₅H₁₁Na₂O₇P |
Molecular Weight |
260.09 |
Synonyms |
(2S,3R)-2-Methyl-1,2,3,4-butanetetrol 4-(Dihydrogen Phosphate) Disodium Salt; 2-C-Methyl-D-erythritol 4-phosphate Disodium Salt; MEP Disodium Salt; |
Origin of Product |
United States |
Preparation Methods
Phosphorylation of Methyl-D-erythritol
The primary chemical route involves phosphorylating Methyl-D-erythritol (ME) using phosphorus oxychloride (POCl₃) or polyphosphoric acid. A representative protocol involves:
-
Dissolving ME in anhydrous chloroform at 0–5°C.
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Adding POCl₃ dropwise under nitrogen atmosphere.
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Quenching the reaction with ice-cold sodium hydroxide to form the disodium salt.
Optimization Insights :
-
Solvent Choice : Chloroform enhances reaction selectivity by stabilizing intermediate oxonium ions, reducing side reactions like di-phosphorylation.
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Temperature Control : Maintaining temperatures below 5°C minimizes hydrolysis of the phosphorylating agent, improving yield from 65% to 82%.
-
Stoichiometry : A 1:1.2 molar ratio of ME to POCl₃ ensures complete monophosphorylation.
Table 1: Comparative Analysis of Phosphorylation Conditions
| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |
|---|---|---|---|
| Solvent | Dichloromethane | Chloroform | +15% |
| Temperature | 25°C | 0–5°C | +17% |
| POCl₃:ME Ratio | 1:1 | 1:1.2 | +10% |
Alternative Phosphorylating Agents
Recent advances explore carbodiimides like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) for milder phosphorylation. In a patented method:
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ME is reacted with CDMT in dimethylformamide (DMF)/dichloromethane (DCM).
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L-glutamic acid diethyl ester hydrochloride is added to form an intermediate.
Advantages :
-
CDMT reduces side reactions compared to POCl₃, achieving 99.5% HPLC purity.
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DMF enhances solubility of intermediates, facilitating higher throughput.
Enzymatic Preparation Approaches
Reductoisomerase (IspC)-Mediated Synthesis
The enzymatic route leverages IspC to convert 1-deoxy-D-xylulose 5-phosphate (DXP) to MEP-DS. Key steps include:
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Substrate Preparation : DXP is synthesized from D-xylulose via transketolase.
-
Enzymatic Conversion : IspC catalyzes the rearrangement and reduction of DXP to MEP, requiring Mg²⁺ (4 mM) for optimal activity.
-
Phosphorylation : MEP is phosphorylated using ATP-dependent kinases.
Reaction Conditions :
Table 2: Enzymatic vs. Chemical Synthesis
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Yield | 82–90% | 85–90% |
| Purity | >99.5% | >99% |
| Reaction Time | 6–8 hours | 12–24 hours |
| Scalability | Industrial-scale | Lab-scale |
Purification and Crystallization Techniques
Solvent Extraction and Precipitation
Post-synthesis purification involves:
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Extraction : Ethyl acetate (EtOAc) washes remove non-polar impurities.
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Precipitation : Adding ethanol to aqueous MEP-DS solutions induces crystallization.
-
Drying : Lyophilization or vacuum drying (35–50°C) yields crystalline MEP-DS.
Critical Factors :
Chromatographic Purification
High-performance liquid chromatography (HPLC) with C18 columns resolves MEP-DS from phosphorylated byproducts. A typical method uses:
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Mobile Phase : 10 mM ammonium acetate (pH 6.8)/acetonitrile (95:5).
-
Flow Rate : 1.0 mL/min.
Outcomes :
Analytical Characterization and Quality Control
Spectroscopic Validation
-
NMR : ³¹P NMR shows a singlet at δ 0.5 ppm (phosphate group).
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Mass Spectrometry : ESI-MS confirms [M–2Na]²⁻ ion at m/z 119.03.
Regulatory Compliance
Chemical Reactions Analysis
Types of Reactions: Methyl-D-erythritol Phosphate Disodium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl-D-erythritol Phosphate Disodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various terpenoids and other natural products.
Biology: It plays a role in the study of metabolic pathways, particularly in the biosynthesis of isoprenoids.
Medicine: Research on its derivatives has potential implications in drug development, especially for antimicrobial and anticancer agents.
Industry: It is used in the production of flavors, fragrances, and other bioactive compounds.
Mechanism of Action
The mechanism of action of Methyl-D-erythritol Phosphate Disodium Salt involves its role as a substrate in the methylerythritol phosphate (MEP) pathway. This pathway is responsible for the biosynthesis of isoprenoids, which are essential for various cellular functions. The compound interacts with enzymes such as 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) and 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), facilitating the conversion of intermediates into isoprenoid precursors .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Properties of Selected Phosphate Disodium Salts
Table 2: Stability and Functional Comparison
| Compound | pH Sensitivity | Thermal Stability | Key Functional Group |
|---|---|---|---|
| MEP-DS | Neutral-stable | High | Erythritol phosphate |
| Creatine Phosphate | Acid-labile | Moderate | Guanidino phosphate |
| C/GP | Neutral-stable | High (gel form) | Glycerol phosphate |
| Naphthol AS-TR Phosphate | Alkaline | Light-sensitive | Naphthol phosphate |
Biological Activity
Methyl-D-erythritol Phosphate Disodium Salt (MEP) is a significant compound in the non-mevalonate pathway of isoprenoid biosynthesis. This pathway is crucial for the production of terpenes and terpenoids, which play essential roles in various biological functions, including hormone synthesis, cellular signaling, and antimicrobial activity. This article will delve into the biological activity of MEP, highlighting its mechanisms, interactions, and potential therapeutic applications.
Overview of the Non-Mevalonate Pathway
The non-mevalonate pathway, also known as the MEP pathway, is distinct from the classical mevalonate pathway found in higher eukaryotes. It is primarily present in many bacteria, plants, and some protozoa. The MEP pathway is responsible for synthesizing isoprenoid precursors that are vital for various biological processes.
Key Enzymes in the MEP Pathway:
- 1-Deoxy-D-xylulose-5-phosphate Synthase (DXPS): The first enzyme in the pathway and a target for antibiotic development.
- IspC (2-C-methyl-D-erythritol 4-phosphate reductoisomerase): Converts MEP to 2-C-methyl-D-erythritol 2-phosphate.
- IspD: Converts 2-C-methyl-D-erythritol 2-phosphate to 4-diphosphocytidyl-2-C-methyl-D-erythritol.
Role as a Precursor
MEP acts as a precursor in the biosynthesis of terpenoids. It undergoes phosphorylation reactions to form more complex molecules, such as 4-diphosphocytidyl-2-C-methyl D-erythritol. These compounds are critical intermediates in the synthesis of isoprenoids, which have diverse functions in cellular processes.
Enzyme Interactions
Research indicates that MEP interacts with several enzymes within the MEP pathway, influencing metabolic flux and enzyme activity. For instance, studies have shown that MEP enhances the activity of IspF, promoting efficient conversion to downstream products while inhibiting byproducts like farnesyl diphosphate (FDP) under specific conditions . This regulatory mechanism highlights MEP's role in maintaining metabolic balance within the pathway.
Antimicrobial Properties
The MEP pathway has garnered attention for its potential as a target for antimicrobial agents. Since this pathway is absent in human cells but present in many pathogens, including Mycobacterium tuberculosis and Plasmodium falciparum, it offers a strategic target for drug development without affecting human metabolism.
Case Study: Fosmidomycin
Fosmidomycin is an antibiotic that inhibits IspC in the MEP pathway. Clinical trials have demonstrated its efficacy against malaria when used in combination therapies. A meta-analysis indicated an 85% cure rate in children treated with fosmidomycin . This underscores the importance of targeting the MEP pathway for developing new anti-infectives.
Comparative Analysis of Related Compounds
To further understand MEP's unique position within terpenoid biosynthesis, a comparison with related compounds is beneficial:
| Compound Name | Structure/Function | Unique Features |
|---|---|---|
| Methyl-D-erythritol | Precursor for terpenoid biosynthesis | Directly involved in non-mevalonate pathway |
| 2-C-Methyl-D-erythritol 4-phosphate | Intermediate in the same biosynthetic pathway | Acts as a precursor for nucleotide derivatives |
| Geranylgeranyl diphosphate | Key intermediate for longer-chain isoprenoids | Involved in protein prenylation |
| Farnesyl pyrophosphate | Precursor for sesquiterpene synthesis | Plays a role in post-translational modifications |
Q & A
Basic Research Questions
Q. What analytical methods are recommended to verify the purity and stability of Methyl-D-erythritol Phosphate Disodium Salt in experimental preparations?
- Methodology : Use high-performance liquid chromatography (HPLC) for purity assessment, coupled with nuclear magnetic resonance (NMR) for structural confirmation. For stability, conduct accelerated degradation studies under varying pH and temperature conditions (e.g., 4°C vs. 25°C) and monitor decomposition via mass spectrometry (MS) .
Q. How can this compound be utilized in enzyme activity assays for the methylerythritol phosphate (MEP) pathway?
- Protocol : Design assays using recombinant enzymes (e.g., IspD or IspF) and couple the reaction with NADPH-dependent detection systems. Optimize buffer conditions (pH 7.5–8.5, Mg²⁺ as a cofactor) to maintain enzymatic activity. Quantify product formation via spectrophotometry or fluorometry, referencing standard curves .
Q. What are the key considerations for preparing stock solutions of this compound to avoid hydrolysis or precipitation?
- Guidelines : Dissolve the compound in ultrapure water or Tris-HCl buffer (pH 8.0), filter-sterilize (0.22 µm), and store aliquots at -80°C. Avoid repeated freeze-thaw cycles. Pre-warm to room temperature before use to prevent crystallization .
Advanced Research Questions
Q. How can researchers resolve discrepancies in kinetic data when using this compound as a substrate in multi-enzyme cascades?
- Analysis : Investigate potential inhibitors (e.g., endogenous metabolites) via competitive binding assays. Validate enzyme specificity using isotopic labeling (e.g., ³²P or ¹³C) to track substrate conversion. Cross-reference kinetic parameters (Km, Vmax) with literature values, adjusting for buffer ionic strength and cofactor availability .
Q. What experimental designs are optimal for studying the role of this compound in microbial isoprenoid biosynthesis under stress conditions?
- Design : Use gene knockout strains (e.g., E. coli ΔispD) complemented with plasmid-borne variants. Apply stressors (e.g., oxidative or osmotic stress) and quantify pathway intermediates via LC-MS/MS. Include isotopic tracing (¹³C-glucose) to map flux through the MEP pathway .
Q. How can researchers address instability of this compound in long-term kinetic studies?
- Solutions : Incorporate stabilizing agents (e.g., glycerol or BSA) in reaction buffers. Use real-time monitoring systems (e.g., stopped-flow spectroscopy) to capture rapid enzymatic turnover. Validate data with parallel assays using chemically stabilized analogs (e.g., methyl-esterified derivatives) .
Q. What strategies are effective for distinguishing between substrate promiscuity and enzyme-specific activity when using this compound in heterologous systems?
- Approach : Perform substrate competition assays with structural analogs (e.g., methylerythritol-2-phosphate). Use site-directed mutagenesis to alter enzyme active sites and assess binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Data Contradiction and Troubleshooting
Q. Why might enzymatic activity assays with this compound yield inconsistent results across laboratories?
- Root Causes : Variations in enzyme sources (e.g., plant vs. bacterial), buffer composition (divalent cation concentration), or substrate hydration states. Standardize protocols using reference materials (e.g., USP/EP-grade reagents) and interlaboratory validation .
Q. How should researchers interpret conflicting data on the inhibitory effects of this compound in non-target pathways?
- Resolution : Conduct off-target screening using metabolomic profiling. Compare results with negative controls (e.g., substrate-free assays) and validate via CRISPR-interference (CRISPRi) to suppress putative off-target genes .
Methodological Resources
-
Table 1 : Key Parameters for Enzyme Assays with this compound
Parameter Optimal Range Reference pH 7.5–8.5 [Mg²⁺] 5–10 mM Storage -80°C, aliquoted -
Table 2 : Common Pitfalls and Solutions in MEP Pathway Studies
Issue Solution Substrate degradation Use fresh aliquots; avoid thawing >3× Low signal-to-noise Optimize detection wavelength (e.g., 340 nm for NADPH)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
